ER Binding Affinity: 17β-Eq Binds ERα with 2- to 6-Fold Higher Affinity than 17β-Estradiol in Human Endometrium
In a direct competitive binding assay using human endometrial cytosol, 17β-dihydroequilin (17β-Eq) exhibited an apparent affinity constant (Ka) that was approximately 2- to 6-fold higher than that of 17β-estradiol (E2) [1]. This superior binding potency places 17β-Eq at the top of the rank order among nine tested estrogens: 17β-Eq > 17β-E2 > 17β-dihydroequilenin > estrone > equilin > 17α-dihydroequilin > 17α-estradiol > 17α-dihydroequilenin > equilenin [1].
| Evidence Dimension | Relative binding affinity for estrogen receptors in human endometrial cytosol |
|---|---|
| Target Compound Data | Ka ~2- to 6-fold higher than 17β-estradiol |
| Comparator Or Baseline | 17β-estradiol (E2) |
| Quantified Difference | 2- to 6-fold higher affinity |
| Conditions | Human endometrial cytosol; competitive binding assay with [3H]17β-Eq; 50% displacement of specific binding. |
Why This Matters
This quantitative advantage establishes 17β-Eq as a superior tool for probing endometrial estrogen receptor mechanisms and underscores its non-interchangeability with 17β-estradiol in tissue-specific studies.
- [1] Bhavnani BR, Woolever CA, Wallace C, Pan CC. Interaction of ring B unsaturated estrogens with estrogen receptors of human endometrium and rat uterus. Steroids. 1991;56(4):201-10. View Source
